Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a chemical compound belonging to the class of coumarin derivatives. Its molecular formula is C14H14O5, and it has a molecular weight of approximately 278.26 g/mol. The structure features a coumarin moiety, characterized by a benzopyrone framework, which is widely recognized for its diverse biological activities and applications in medicinal chemistry. The compound consists of a methyl ester group attached to a propanoate chain, with a 4-methyl-2-oxo-2H-chromen-7-yl group linked through an ether bond at the second position of the propanoate moiety .
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate exhibits notable biological activities, primarily due to the presence of the coumarin structure. Research has indicated that compounds within this class possess:
The synthesis of methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves several steps:
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several applications due to its unique properties:
Studies on methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate's interactions with biological systems have revealed:
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate shares structural similarities with several other coumarin derivatives, each exhibiting unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-[ (4-methyl-2-oxo-2H-chromen-7-yloxy)]propanoate | Ethyl group instead of methyl | Similar antimicrobial activity |
Methyl 7-hydroxycoumarin | Hydroxyl group at position 7 | Strong antioxidant properties |
Methyl 6-(trifluoromethyl)coumarin | Trifluoromethyl substituent | Enhanced lipophilicity; potential for drug design |
These compounds highlight the diversity within the coumarin class while emphasizing methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yloxy)]propanoate's unique structural characteristics that may confer distinct biological activities and applications .